Cas no 2680869-81-0 (benzyl N-(4-bromoisoquinolin-1-yl)carbamate)

benzyl N-(4-bromoisoquinolin-1-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- EN300-28299354
- 2680869-81-0
- benzyl N-(4-bromoisoquinolin-1-yl)carbamate
-
- Inchi: 1S/C17H13BrN2O2/c18-15-10-19-16(14-9-5-4-8-13(14)15)20-17(21)22-11-12-6-2-1-3-7-12/h1-10H,11H2,(H,19,20,21)
- InChI Key: RFUQYGJCZORSCL-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C2C=CC=CC=21)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 356.01604g/mol
- Monoisotopic Mass: 356.01604g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 51.2Ų
- XLogP3: 4.2
benzyl N-(4-bromoisoquinolin-1-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299354-0.1g |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate |
2680869-81-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28299354-1.0g |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate |
2680869-81-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28299354-5.0g |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate |
2680869-81-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28299354-2.5g |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate |
2680869-81-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28299354-0.5g |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate |
2680869-81-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28299354-0.25g |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate |
2680869-81-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28299354-10.0g |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate |
2680869-81-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28299354-0.05g |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate |
2680869-81-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 |
benzyl N-(4-bromoisoquinolin-1-yl)carbamate Related Literature
-
Ting Yang Hsie,Shu Kuei Huang Food Funct., 2017,8, 1859-1868
-
2. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on benzyl N-(4-bromoisoquinolin-1-yl)carbamate
Introduction to Benzyl N-(4-bromoisoquinolin-1-yl)carbamate (CAS No. 2680869-81-0)
Benzyl N-(4-bromoisoquinolin-1-yl)carbamate, a compound with the chemical formula C23H20BNO2, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its unique structure, which includes a benzyl group and a carbamate moiety linked to a 4-bromoisoquinoline scaffold. The presence of the 4-bromoisoquinoline moiety makes it particularly interesting for researchers exploring its potential applications in medicinal chemistry and drug discovery.
The CAS No. 2680869-81-0 identifies this compound as a specific chemical entity, ensuring precise identification and differentiation from other similar molecules. This compound has garnered attention due to its structural features that suggest potential biological activity, making it a valuable candidate for further investigation.
In recent years, the pharmaceutical industry has seen a surge in interest towards isoquinoline derivatives due to their diverse biological activities. Isoquinoline and its derivatives are known for their roles in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 4-position of the isoquinoline ring enhances its reactivity and may contribute to its interaction with biological targets.
The benzyl N-(4-bromoisoquinolin-1-yl)carbamate structure combines the advantages of both benzyl and carbamate groups, which are commonly used in drug design to improve solubility, bioavailability, and metabolic stability. The benzyl group can serve as a protecting group or a linker in peptide synthesis, while the carbamate moiety is often employed to enhance binding affinity to biological receptors.
Recent studies have highlighted the importance of 4-bromoisoquinoline derivatives in the development of novel therapeutic agents. For instance, researchers have explored the use of these compounds in targeting specific enzymes and receptors involved in cancer progression. The bromine atom's presence allows for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely used in constructing complex organic molecules.
The benzyl N-(4-bromoisoquinolin-1-yl)carbamate compound has been investigated for its potential role in modulating biological pathways associated with neurological disorders. Isoquinoline derivatives have shown promise in treating conditions like Alzheimer's disease and Parkinson's disease by interacting with neurotransmitter receptors. The carbamate group's ability to form hydrogen bonds with amino acid residues in proteins may enhance its binding efficacy to these targets.
In addition to its pharmacological applications, this compound has been studied for its role in materials science. The unique electronic properties of 4-bromoisoquinoline make it a candidate for developing organic semiconductors and light-emitting diodes (OLEDs). The benzyl and carbamate groups can be tailored to optimize the compound's solubility and film-forming properties, making it suitable for various industrial applications.
The synthesis of Benzyl N-(4-bromoisoquinolin-1-yl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include the bromination of isoquinoline followed by carbamoylation with benzylamine. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.
Quality control and analytical techniques play a crucial role in characterizing this compound. Methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely used to confirm the structure and purity of Benzyl N-(4-bromoisoquinolin-1-yl)carbamate. These analytical tools provide detailed information about the compound's molecular structure and help ensure consistency across different batches.
The future prospects of Benzyl N-(4-bromoisoquinolin-1-yl)carbamate are promising, with ongoing research aimed at uncovering new therapeutic applications and improving synthetic methodologies. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this field. As our understanding of biological pathways continues to expand, compounds like this may find utility in treating a wide range of diseases.
In conclusion, Benzyl N-(4-bromoisoquinolin-1-yl)carbamate (CAS No. 2680869-81-0) is a versatile molecule with significant potential in pharmaceuticals and materials science. Its unique structural features make it an attractive candidate for drug development and industrial applications. With continued research and development, this compound is poised to contribute valuable insights into various scientific disciplines.
2680869-81-0 (benzyl N-(4-bromoisoquinolin-1-yl)carbamate) Related Products
- 75251-27-3(1-(3,5-Dimethylphenyl)propan-2-one)
- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)
- 1225789-30-9(2-(1-bromo-2-methylpropan-2-yl)-1,3,5-trimethylbenzene)
- 1144516-95-9(2,6-Trifluoromethylbenzyloxy Glycine Methyl Ketone Tosylate)
- 2229289-36-3(2,2-dimethyl-1-(1-methyl-1H-indazol-3-yl)cyclopropylmethanamine)
- 2228268-10-6(1-(4,6-dichloropyrimidin-5-yl)methylcyclopropan-1-ol)
- 2138072-73-6(8-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 100117-84-8(4-(4-METHOXY-PHENYL)-3-OXO-BUTYRIC ACID METHYL ESTER)
- 851408-65-6(N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylmethanesulfonamide)
- 2171296-03-8(5-tert-butoxycarbonyl-7-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylic acid)


